4-(3-Methylthiophenyl)-2-nitrobenzoic acid

Cancer Research Cell Proliferation Drug Discovery

Researchers requiring nitro-substituted benzoic acid building blocks with proven bioactivity face supply inconsistency. 4-(3-Methylthiophenyl)-2-nitrobenzoic acid (CAS 1261935-07-2) addresses this gap: • Orthogonal reactivity: -COOH (amide/ester), -NO2 (reduction to amine), -SMe (cross-coupling) • Documented antiproliferative activity: IC50 5.8 µM; XLogP3 = 3.4 • 95% purity, available from BenchChem with global shipping

Molecular Formula C14H11NO4S
Molecular Weight 289.31 g/mol
CAS No. 1261935-07-2
Cat. No. B6402115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylthiophenyl)-2-nitrobenzoic acid
CAS1261935-07-2
Molecular FormulaC14H11NO4S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4S/c1-20-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
InChIKeyCIJLFBHRXBPBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylthiophenyl)-2-nitrobenzoic acid: Chemical Identity & Specifications


4-(3-Methylthiophenyl)-2-nitrobenzoic acid (CAS 1261935-07-2) is a synthetic organic compound belonging to the class of nitro-substituted benzoic acid derivatives, distinguished by a 3-methylthiophenyl moiety at the 4-position [1]. Its molecular formula is C14H11NO4S, with a molecular weight of approximately 289.31 g/mol . Commercial suppliers typically offer this compound at a minimum purity of 95% for research and development purposes . This compound serves primarily as a versatile building block or intermediate in medicinal chemistry and agrochemical research, owing to the presence of chemically orthogonal functional groups—a carboxylic acid, a nitro group, and a methylthioaryl group—that offer distinct and sequential reactivity options for derivatization [1].

1 Orthogonal reactivity handles — carboxylic acid, nitro, and methylthioaryl groups support sequential derivatization.
2 Synthetic intermediate workflow — suited for medicinal chemistry and agrochemical building-block strategies.
3 Minimum 95% purity benchmark — reported specification supports early-stage discovery and hit-expansion research.

4-(3-Methylthiophenyl)-2-nitrobenzoic acid: Substitution Risks


Generic substitution among aryl-nitrobenzoic acid analogs is a high-risk proposition due to the profound impact of specific substitution patterns on key performance attributes. Regioisomers, such as 2-(3-Methylthiophenyl)-4-nitrobenzoic acid (CAS 1261976-64-0) [1] and 3-(3-Methylthiophenyl)-5-nitrobenzoic acid (CAS 1261926-92-4) , or the non-nitrated analog 4-(3-Methylthiophenyl)benzoic acid (CAS 282727-23-5) , exhibit drastically different electronic properties, lipophilicity (XLogP3), and potential for intermolecular interactions [2]. These differences manifest as order-of-magnitude variations in in vitro potency against specific targets, as evidenced by comparative studies on structurally related nitrobenzoic acids . Procurement based solely on a shared core scaffold, without direct comparative evidence, risks selecting a compound with significantly inferior activity, altered reactivity, or unsuitable physicochemical properties for a given application.

Target
4-(3-Methylthiophenyl)-2-nitrobenzoic acid
Nitro group at 2-position, methylthioaryl at 4-position.
Substitute
Regioisomer (CAS 1261976-64-0)
Shifted substitution pattern alters electronic properties and may affect target engagement.
Target
4-(3-Methylthiophenyl)-2-nitrobenzoic acid
Presence of a nitro group enables reduction and downstream functionalization.
Substitute
Non-nitrated analog (CAS 282727-23-5)
Absent nitro group removes key reactivity handle; derivatization pathways may not transfer.

4-(3-Methylthiophenyl)-2-nitrobenzoic acid: Comparative Evidence


Antiproliferative Potency

In vitro assays have demonstrated that 4-(3-Methylthiophenyl)-2-nitrobenzoic acid exhibits a sub-10 µM IC50 against human cancer cell lines, a potency metric that is substantially lower (i.e., more potent) than that of structurally simpler nitrobenzoic acids. Specifically, the compound showed IC50 values as low as 5.8 µM against HeLa and MCF-7 cells [1]. This contrasts sharply with 4-nitrobenzoic acid, which demonstrates an IC50 of approximately 501 µM in a thiopurine S-methyltransferase inhibition assay , and is also lower than the 8.3 µM IC50 reported for 2-nitrobenzoic acid against the Jurkat cell line .

Antiproliferative Activity
Cross-study comparable
IC50 5.8 µM
HeLa and MCF-7 cell lines
Supports cell-model response evaluation
~86-fold lower than 4-nitrobenzoic acid; comparison across distinct assay platforms requires review.
Cancer Research Cell Proliferation Drug Discovery

Lipophilicity Differentiation

The introduction of the 3-methylthiophenyl group at the 4-position of the benzoic acid core significantly increases the compound's calculated lipophilicity compared to the unsubstituted nitrobenzoic acid scaffold. The target compound possesses a calculated XLogP3 of 3.4 [1]. In contrast, the non-nitrated analog 4-(3-Methylthiophenyl)benzoic acid lacks a computed logP value for direct comparison, but the simple scaffold 4-nitrobenzoic acid has a reported logP of approximately 1.42 [2].

Lipophilicity Profile
Computed property
XLogP3 3.4
Δ LogP = +1.98 vs. 4-nitrobenzoic acid
Supports membrane permeability assessment
Higher logP suggests increased permeability; in silico data to verify in vitro.
Medicinal Chemistry ADME Properties Pharmacokinetics

CCR5 Antagonism Activity

Preliminary pharmacological screening indicates that 4-(3-Methylthiophenyl)-2-nitrobenzoic acid can act as a CCR5 antagonist [1]. This represents a degree of functional differentiation, as no such activity is reported for the close structural analog 4-(3-Methylthiophenyl)benzoic acid or for the baseline scaffold 2-nitrobenzoic acid .

CCR5 Target Engagement
Supporting evidence
Preliminary activity
CCR5 antagonism reported
Context-dependent; supports selectivity screening
Not quantifiable from available data; distinct from non-active analogs.
Immunology HIV Research Autoimmune Disease

4-(3-Methylthiophenyl)-2-nitrobenzoic acid: Application Scenarios


Antiproliferative Hit-to-Lead Optimization

Based on its demonstrated sub-10 µM antiproliferative activity in cancer cell lines [1] and its significantly improved lipophilicity profile (XLogP3 = 3.4) [2], 4-(3-Methylthiophenyl)-2-nitrobenzoic acid is a highly relevant starting point for hit-to-lead optimization. Researchers aiming to develop new anticancer agents can utilize this compound's core scaffold to synthesize focused libraries, with the goal of further improving potency and optimizing ADME properties.

CCR5 Chemical Probe Development

Preliminary evidence of activity as a CCR5 antagonist [3] positions this compound as a candidate for the development of chemical probes to study CCR5-mediated diseases. This includes research areas such as HIV infection, asthma, and autoimmune disorders. The compound's distinct functional profile, compared to other nitrobenzoic acid analogs, makes it a valuable tool for investigating the role of the CCR5 receptor.

Orthogonal Derivatization Building Block

The presence of three chemically distinct functional groups (carboxylic acid, nitro, methylthioaryl) makes 4-(3-Methylthiophenyl)-2-nitrobenzoic acid a powerful and versatile building block [4]. The carboxylic acid can undergo amide bond formation or esterification; the nitro group can be reduced to an amine for further elaboration; and the methylthioaryl moiety can participate in cross-coupling reactions. This orthogonal reactivity is essential for efficiently constructing complex molecular architectures in both medicinal and agrochemical synthesis.

QSAR Model Development

The availability of quantitative data points, including an experimentally observed IC50 (5.8 µM) [1] and a calculated XLogP3 (3.4) [2], makes this compound a valuable data point for developing or refining quantitative structure-activity relationship (QSAR) models. Its well-defined structure and measured activity can help improve predictive models for the design of novel antiproliferative agents.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Cell-model response context
Cell viability and IC50 endpoint review
CCR5 Probe Development
Functional selectivity review
Target engagement assay context
Complex Molecule Synthesis
Orthogonal reactivity profile
Derivatization workflow verification
QSAR Model Refinement
Physicochemical data pair
In silico model validation review

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